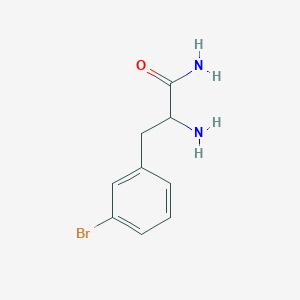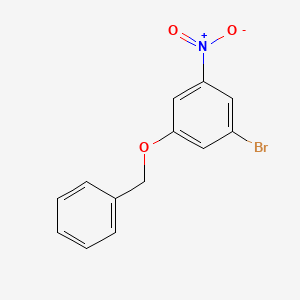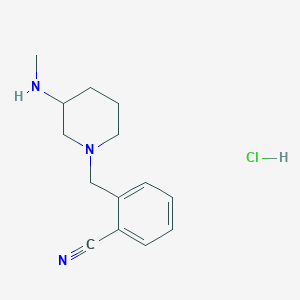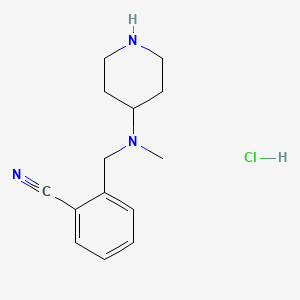
Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride
Vue d'ensemble
Description
Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride, also known as MPPEA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is primarily expressed in the brain. In recent years, MPPEA has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride and similar compounds have been utilized in synthesizing various pyrazolone derivatives, often for pharmaceutical applications. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves reactions with compounds containing piperidine structures, like methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride, to yield various cyclic compounds with potential pharmaceutical uses (Paronikyan et al., 2016).
Applications in Molecular Pharmacology
- Research on compounds structurally related to methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride has been significant in molecular pharmacology. For example, studies on Aurora kinase inhibitors, which are crucial in cancer treatment, have used compounds with similar structures, demonstrating the relevance of these chemical structures in developing anti-cancer drugs (ロバート ヘンリー,ジェームズ, 2006).
Anti-microbial and Anti-cholinesterase Effects
- Some derivatives synthesized from compounds structurally related to methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride have shown promising anti-microbial and anti-cholinesterase effects. Such studies contribute to the development of new drugs targeting infectious diseases and neurodegenerative disorders (Kanchana et al., 2014; Altıntop, 2020).
Chemical Structure and Interaction Analysis
- The chemical structure of compounds like methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride has been analyzed for understanding their interaction with biological receptors. Studies in this area contribute to the knowledge of how these compounds can be used in therapeutic contexts, such as in the modulation of cannabinoid receptors (Price et al., 2005).
Crystal Structure Studies
- The crystal structure analysis of compounds similar to methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride provides insights into their physical and chemical properties, which is essential for understanding their potential applications in various scientific fields (Ullah & Stoeckli-Evans, 2021).
Antioxidant Activities
- Some derivatives of compounds structurally similar to methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloride have been evaluated for their antioxidant activities, which is important for understanding their potential use in treating oxidative stress-related diseases (Bialy & Gouda, 2011).
Propriétés
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-10(12-9-14-7-8-15-12)16(2)11-3-5-13-6-4-11;/h7-11,13H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIIMFAKIYBKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)







